![molecular formula C29H40O19 B13814323 [(2R,3R,4S,5R,6S)-4,5-diacetyloxy-3-(2-oxopropoxy)-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B13814323.png)
[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-3-(2-oxopropoxy)-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha,beta-Trehalose octaacetate: is a derivative of trehalose, a naturally occurring disaccharide composed of two glucose molecules linked by an alpha,alpha-1,1-glycosidic bond. Trehalose is known for its ability to protect biological structures under stress conditions. Alpha,beta-Trehalose octaacetate is formed by acetylating the hydroxyl groups of trehalose, resulting in a compound with enhanced stability and unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha,beta-Trehalose octaacetate can be synthesized through the acetylation of trehalose. The process typically involves reacting trehalose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation of all hydroxyl groups, resulting in the formation of alpha,beta-Trehalose octaacetate .
Industrial Production Methods: Industrial production of alpha,beta-Trehalose octaacetate follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or other separation techniques to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: Alpha,beta-Trehalose octaacetate undergoes various chemical reactions, including hydrolysis, reduction, and substitution. The acetyl groups can be hydrolyzed under acidic or basic conditions to yield trehalose. Reduction reactions can convert the acetyl groups to hydroxyl groups, while substitution reactions can introduce different functional groups .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Various reagents depending on the desired functional group, such as alkyl halides for alkylation.
Major Products:
Hydrolysis: Trehalose.
Reduction: Trehalose with hydroxyl groups.
Substitution: Trehalose derivatives with different functional groups.
Scientific Research Applications
Alpha,beta-Trehalose octaacetate has a wide range of applications in scientific research due to its unique properties. It is used in:
Chemistry: As a reagent for synthesizing other trehalose derivatives and studying carbohydrate chemistry.
Biology: To investigate the protective effects of trehalose derivatives on biological structures under stress conditions.
Medicine: As a potential therapeutic agent for protecting cells and tissues from damage caused by dehydration, heat, and oxidative stress.
Industry: In the formulation of cosmetics and pharmaceuticals to enhance stability and shelf life
Mechanism of Action
The mechanism of action of alpha,beta-Trehalose octaacetate involves its ability to stabilize proteins and cellular membranes. The compound acts as a chemical chaperone, preventing the aggregation and denaturation of proteins under stress conditions. It also induces autophagy, a cellular process that removes damaged proteins and organelles, thereby enhancing cell survival .
Comparison with Similar Compounds
- Alpha,alpha-Trehalose octaacetate
- Beta,beta-Trehalose octaacetate
- Trehalose-6-phosphate
- Trehalose-6-phosphate diacetate
Properties
Molecular Formula |
C29H40O19 |
|---|---|
Molecular Weight |
692.6 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-3-(2-oxopropoxy)-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C29H40O19/c1-12(30)9-40-22-20(10-38-13(2)31)46-28(26(44-18(7)36)24(22)42-16(5)34)48-29-27(45-19(8)37)25(43-17(6)35)23(41-15(4)33)21(47-29)11-39-14(3)32/h20-29H,9-11H2,1-8H3/t20-,21-,22-,23-,24+,25+,26-,27-,28+,29-/m1/s1 |
InChI Key |
RZCYBSDZZGXDSP-NFBYRGHGSA-N |
Isomeric SMILES |
CC(=O)CO[C@@H]1[C@H](O[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C |
Canonical SMILES |
CC(=O)COC1C(OC(C(C1OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


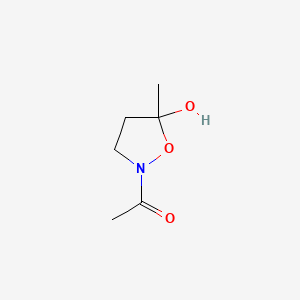
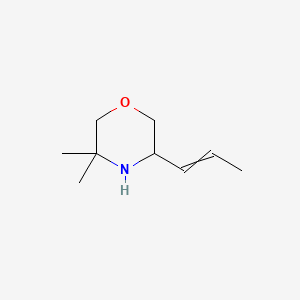
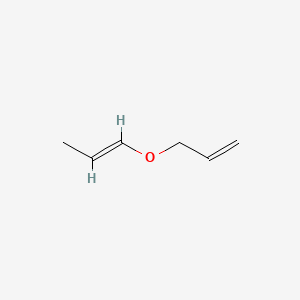
![1-Oxa-3-azaspiro[4.5]decan-2-one,7-ethyl-](/img/structure/B13814263.png)

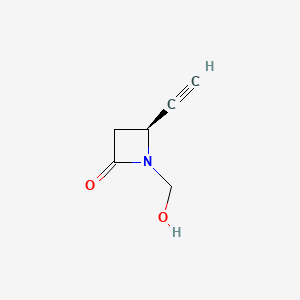
![2-[(1,2-Dimethyl-3-piperidinyl)methyl]-3H-indol-3-one](/img/structure/B13814278.png)
![N-[4-[(dimethylamino)methyl]phenyl]-7-methoxy-N-(4-propan-2-ylphenyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide;hydrochloride](/img/structure/B13814279.png)
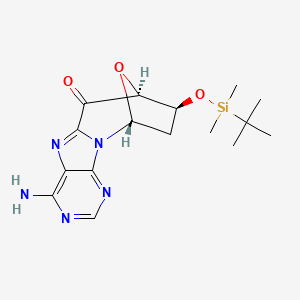

![3-({[(2-Methoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B13814290.png)


![2-[(8-Methoxy-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B13814320.png)
